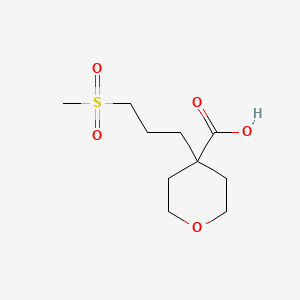
4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid is a chemical compound with the molecular formula C10H18O5S and a molecular weight of 250.3119 g/mol . This compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom. The presence of a methanesulfonylpropyl group and a carboxylic acid group makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid typically involves the reaction of oxane derivatives with methanesulfonylpropyl reagents under controlled conditions. One common method includes the use of tetrahydropyran (oxane) as a starting material, which undergoes substitution reactions to introduce the methanesulfonylpropyl group . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Oxazolecarboxylic acid: Another oxane derivative with similar structural features.
4-[(methylsulfanyl)methyl]oxane-4-carboxylic acid: A compound with a similar oxane ring and sulfonyl group.
Uniqueness
4-(3-Methanesulfonylpropyl)oxane-4-carboxylicacid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential bioactivity
Properties
Molecular Formula |
C10H18O5S |
|---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
4-(3-methylsulfonylpropyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C10H18O5S/c1-16(13,14)8-2-3-10(9(11)12)4-6-15-7-5-10/h2-8H2,1H3,(H,11,12) |
InChI Key |
GMZFNEVVSAVXQL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCC1(CCOCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


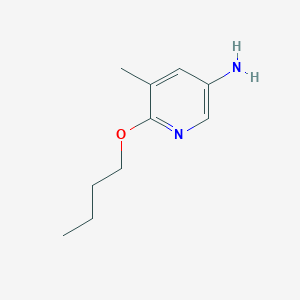
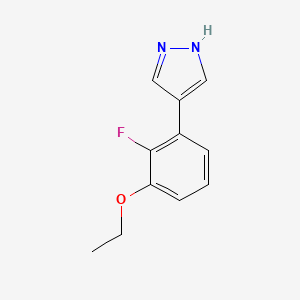
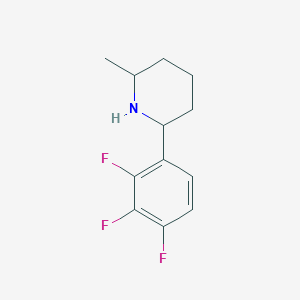
![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)
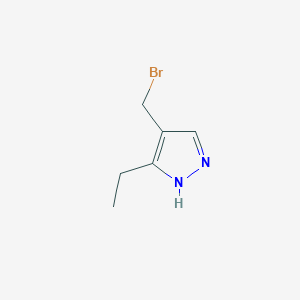
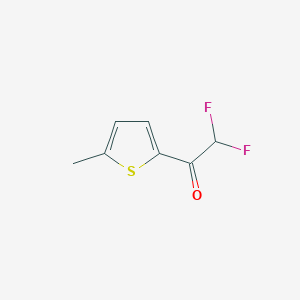
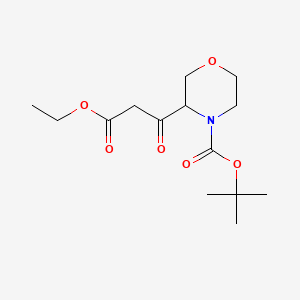
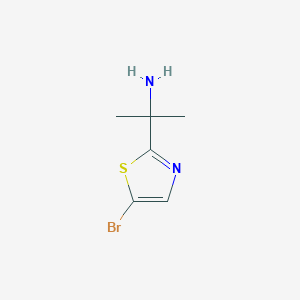
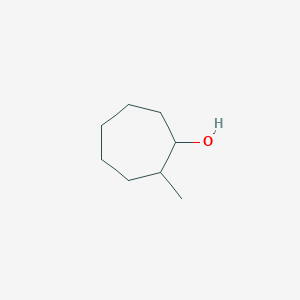
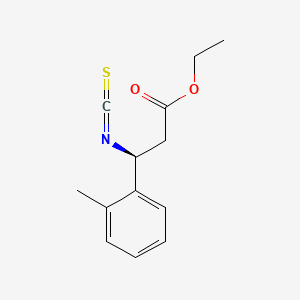
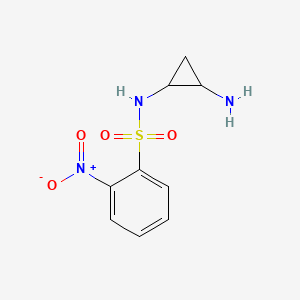
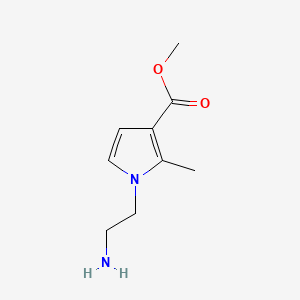
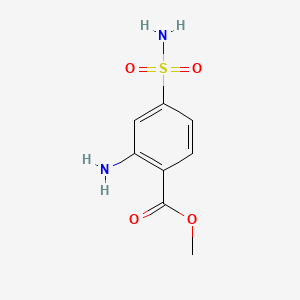
![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
